4-Chloromercuribenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloromercuribenzoic acid analogs involves multistep reactions that can serve as a proxy for understanding its potential synthesis. For example, the synthesis of 4-Chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through a series of reactions including Sandmeyer reaction, bromination, and Grignard reaction highlights a methodological approach that could be adapted for 4-Chloromercuribenzoic acid (Zhao Hao-yu, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 4-chloro-3-sulfamoylbenzoic acid, provides insight into the crystalline structure, molecular geometry, and intermolecular interactions. Such studies, involving single crystal X-ray diffraction and Hirshfeld surface analysis, reveal the solid-state arrangement and potential reactivity pathways (C. Kavitha et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving halogenated benzoic acids, such as the versatility observed in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic Acid, indicate the reactivity and interaction potential of these compounds with other chemicals. The formation of molecular salts through crystal engineering approaches showcases the compounds' ability to engage in charge-assisted acid-pyridine/amine heterosynthons, highlighting their chemical reactivity and bonding capabilities (Madhavi Oruganti et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds, such as their crystalline structures, melting points, and solubility, are crucial for understanding how 4-Chloromercuribenzoic acid might behave under different conditions. For instance, the solid-state versatility of 2-Chloro-4-nitrobenzoic Acid in forming various molecular salts and cocrystals underlines the significance of physical properties in determining the compound's stability and applicability in different environments.
Chemical Properties Analysis
Investigations into the chemical properties of analogous compounds, including their spectroscopic signatures, reactivity, and anti-bacterial studies, offer a glimpse into the potential functionalities of 4-Chloromercuribenzoic acid. The study of 4-chloro-3-sulfamoylbenzoic acid, for example, elucidates the compound's structural, vibrational, and electronic properties, alongside its moderate anti-bacterial activity against various bacteria strains, suggesting a range of chemical properties that could be explored for 4-Chloromercuribenzoic acid (C. Kavitha et al., 2020).
Scientific Research Applications
Protease Inhibition
- Scientific Field: Molecular Biology
- Application Summary: 4-Chloromercuribenzoic acid (PCMB) is used as a protease inhibitor, especially in molecular biology applications . It reacts with thiol groups in proteins and is therefore an inhibitor of enzymes that are dependent on thiol reactivity, including cysteine proteases such as papain .
- Methods of Application: The specific methods of application can vary depending on the experiment, but generally, PCMB is added to the protein solution where it reacts with the thiol groups in the proteins .
- Results or Outcomes: The result is the inhibition of certain enzymes, which can be useful in various molecular biology applications .
Titrimetric Quantification of Thiol Groups
- Scientific Field: Biochemistry
- Application Summary: Due to its reactivity with thiols, PCMB is used in titrimetric quantification of thiol groups in proteins .
- Methods of Application: The specific methods of application can vary, but generally, PCMB is added to the protein solution where it reacts with the thiol groups. The amount of PCMB that reacts is then measured, providing a quantification of the thiol groups .
- Results or Outcomes: This method provides a quantitative measure of thiol groups in proteins .
Enhancing Carbapenem Sensitivity in Bacteria
- Scientific Field: Microbiology
- Application Summary: PCMB has been found to enhance carbapenem sensitivity among pathogenic Gram-negative bacteria by altering blaVIM, adeB, and ompC expression .
- Methods of Application: In this study, the bactericidal and meropenem resistance reversing potential of PCMB was investigated against carbapenem-resistant Gram-negative bacteria (CRGNB) by MIC determination, checkerboard assay, time-kill assay, and cellular viability assay .
- Results or Outcomes: PCMB exhibited at least four-fold reduced MIC value (2-256μg/ml) than that of meropenem against CRGNB. Moreover, PCMB exhibited synergism with meropenem against 86.06% of CRGNB .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-carboxyphenyl)-chloromercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOUMNUDGGHIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClHgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040725 | |
Record name | 4-Chloromercuribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (303 mg/L at 25 deg C); [ChemIDplus] White solid; Slightly soluble in water; [Alfa Aesar MSDS] | |
Record name | p-Chloromercuribenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000148 [mmHg] | |
Record name | p-Chloromercuribenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chloromercuribenzoic acid | |
CAS RN |
59-85-8 | |
Record name | 4-chloromercuribenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloromercuribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloromercuriobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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